molecular formula C23H28O2 B1679215 Pelretin CAS No. 91587-01-8

Pelretin

Cat. No.: B1679215
CAS No.: 91587-01-8
M. Wt: 336.5 g/mol
InChI Key: YRNAHKPMDMVFMV-GMICYETFSA-N
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Description

Pelretin is a synthetic retinoid, specifically a derivative of retinoic acid. It was initially developed in the 1980s and tested on animals for its potential use in eliminating wrinkles

Preparation Methods

Pelretin can be synthesized through several synthetic routes. One common method involves the reaction of 4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl]benzoic acid with appropriate reagents under controlled conditions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Pelretin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the structure of this compound, leading to the formation of different compounds.

    Substitution: Substitution reactions involve replacing one functional group with another, which can alter the properties and applications of this compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pelretin has been explored for various scientific research applications, including:

Mechanism of Action

Pelretin exerts its effects by interacting with specific molecular targets and pathways. As a retinoid, it likely influences gene expression by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This interaction can regulate the transcription of genes involved in cell differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Pelretin is unique among retinoids due to its specific structure and properties. Similar compounds include:

    Retinoic Acid: A naturally occurring retinoid with similar biological activities.

    Tretinoin: Another synthetic retinoid used in dermatology for treating acne and other skin conditions.

    Isotretinoin: A retinoid used for severe acne treatment.

Properties

CAS No.

91587-01-8

Molecular Formula

C23H28O2

Molecular Weight

336.5 g/mol

IUPAC Name

4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]benzoic acid

InChI

InChI=1S/C23H28O2/c1-17(10-15-21-18(2)8-6-16-23(21,3)4)7-5-9-19-11-13-20(14-12-19)22(24)25/h5,7,9-15H,6,8,16H2,1-4H3,(H,24,25)/b9-5+,15-10+,17-7+

InChI Key

YRNAHKPMDMVFMV-GMICYETFSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC=C(C=C2)C(=O)O)/C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC=C(C=C2)C(=O)O)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC=C(C=C2)C(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pelretin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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